
N-(1-acetamido-2-oxopropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-acetamido-2-oxopropyl)acetamide is an organic compound with the molecular formula C7H12N2O3 It is a derivative of acetamide and is characterized by the presence of an acetamido group and an oxopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetamido-2-oxopropyl)acetamide typically involves the reaction of acetamide with an appropriate oxopropyl derivative under controlled conditions. One common method involves the use of diethyl (2-oxopropyl)phosphonate as a starting material. The reaction is carried out in the presence of sodium hydride (NaH) and toluene, followed by the addition of 4-acetamidobenzenesulfonyl azide in tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for an extended period to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-acetamido-2-oxopropyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can react with the acetamido group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in the formation of various substituted acetamides.
Wissenschaftliche Forschungsanwendungen
N-(1-acetamido-2-oxopropyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(1-acetamido-2-oxopropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the expression of certain operons by interacting with regulatory proteins at the protein level . This interaction can modulate various biochemical pathways and cellular processes, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide: A simpler derivative with a single acetamido group.
N-(2-oxopropyl)acetamide: A closely related compound with similar structural features.
Uniqueness
N-(1-acetamido-2-oxopropyl)acetamide is unique due to the presence of both acetamido and oxopropyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
84827-12-3 |
|---|---|
Molekularformel |
C7H12N2O3 |
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
N-(1-acetamido-2-oxopropyl)acetamide |
InChI |
InChI=1S/C7H12N2O3/c1-4(10)7(8-5(2)11)9-6(3)12/h7H,1-3H3,(H,8,11)(H,9,12) |
InChI-Schlüssel |
XDJSWGKQJDUSHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(NC(=O)C)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Methyl(nitroso)amino]methyl diethylcarbamodithioate](/img/structure/B14426202.png)

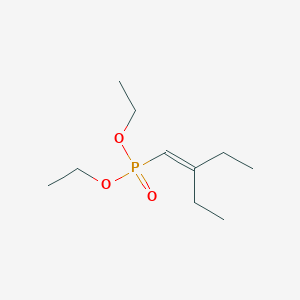

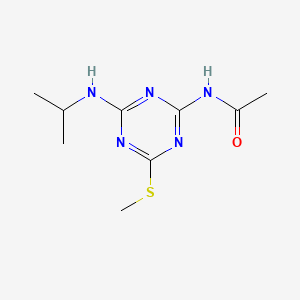
![4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-butoxybenzoate](/img/structure/B14426232.png)
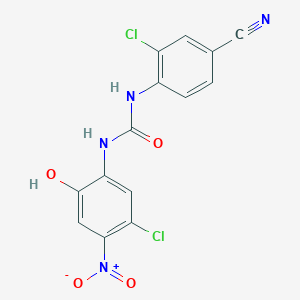
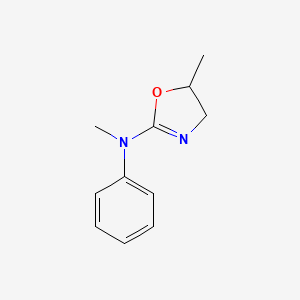
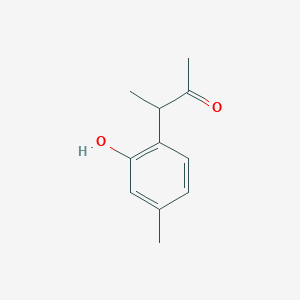
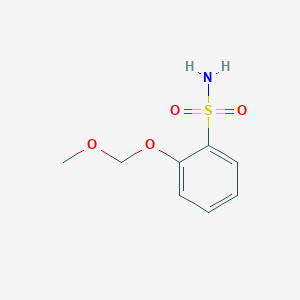
![1,1'-[Oxybis(methyleneselanyl)]bis(3-methylbenzene)](/img/structure/B14426258.png)
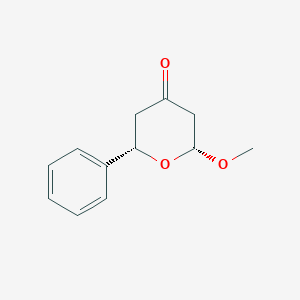
![[(3S,5R,6R,8S,13S,14S,17S)-17-acetyl-6-chloro-5,13-dimethyl-2,3,4,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14426298.png)

